Product packaging for 4-(2-Chloroethyl)benzaldehyde(Cat. No.:CAS No. 103076-33-1)

4-(2-Chloroethyl)benzaldehyde

Cat. No.: B1339278
CAS No.: 103076-33-1
M. Wt: 168.62 g/mol
InChI Key: QSAAKRQPQKJMHW-UHFFFAOYSA-N
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Description

Contextualization of 4-(2-Chloroethyl)benzaldehyde within Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring of a benzaldehyde (B42025) molecule are replaced by halogen atoms. chemguide.co.uk This substitution significantly alters the electronic properties and reactivity of the molecule. The presence of a halogen, such as chlorine, on the aromatic ring can influence the reactivity of the aldehyde group through inductive and resonance effects. nih.gov These compounds are recognized as valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. chemguide.co.uk

Unlike aromatic aldehydes that are halogenated directly on the ring, this compound possesses a halogen on an alkyl side chain. This structural distinction is crucial as it spatially separates the reactive aldehyde function from the alkyl halide. This separation means the two functional groups can often undergo reactions independently, allowing for stepwise and controlled synthetic strategies. The chloroethyl group primarily acts as an electrophilic site for nucleophilic substitution, while the aldehyde group is susceptible to nucleophilic attack at the carbonyl carbon.

Significance of Benzaldehyde Derivatives with Chloroethyl Moieties as Synthetic Precursors

The synthetic utility of benzaldehyde derivatives is well-established in organic chemistry. The aldehyde group is a versatile handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, aldol (B89426), and Knoevenagel reactions. nih.govnih.gov

The incorporation of a chloroethyl moiety introduces a potent electrophilic center into the molecule. This functional group is particularly significant in the synthesis of pharmaceutical compounds. The chloroethyl group can react with various nucleophiles (such as amines, thiols, and alcohols) to form new covalent bonds. This reactivity is famously exploited in nitrogen mustards, a class of compounds that includes derivatives like 4-[Bis(2-chloroethyl)amino]benzaldehyde (B74123), which have been investigated for their biological activities. nih.govsigmaaldrich.comnist.gov The chloroethyl group enables the alkylation of target molecules, a key step in the synthesis of many biologically active compounds and functional materials. researchgate.net

Therefore, the combination of a benzaldehyde and a chloroethyl group in a single molecule like this compound offers a dual-pronged approach for synthetic chemists. It can be used to first engage the aldehyde in a reaction, followed by a modification at the chloroethyl site, or vice versa. This bifunctionality allows for the efficient construction of complex molecular scaffolds from a relatively simple starting material. For instance, the aldehyde can be converted into a Schiff base, which can then be used in further reactions, while the chloroethyl group remains available for subsequent nucleophilic displacement.

Overview of Research Trends and Challenges in the Field

Research involving bifunctional aromatic compounds like this compound is driven by the continuous demand for novel and efficient synthetic routes to complex molecules with potential applications in materials science and medicinal chemistry. nih.gov

Research Trends:

Development of Green Synthetic Methodologies: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water as a solvent, heterogeneous catalysts, and energy-efficient reaction conditions to minimize waste and avoid hazardous reagents. sigmaaldrich.com

Catalytic Formylation and Acylation: Modern synthetic methods like catalytic formylation and Friedel-Crafts acylation are continuously being refined to introduce aldehyde and ketone functionalities onto aromatic rings with high efficiency and selectivity. chemguide.co.ukwikipedia.orgnih.gov The synthesis of this compound could potentially be achieved through the formylation of 1-chloro-4-(2-chloroethyl)benzene or a Friedel-Crafts reaction on (2-chloroethyl)benzene (B74947). sigmaaldrich.com

Application in Medicinal Chemistry: The structural motif present in this compound is relevant to the synthesis of pharmaceutical agents. Chlorine-containing compounds are prevalent in a significant number of FDA-approved drugs, where the halogen can influence factors like metabolic stability and binding affinity. nih.govnist.gov

Synthesis of Heterocyclic Compounds: Aromatic aldehydes are common precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net

Challenges:

Chemoselectivity: A primary challenge when working with bifunctional molecules is achieving chemoselectivity—selectively reacting one functional group while leaving the other intact. In the case of this compound, reaction conditions must be carefully chosen to avoid unintended reactions, such as the aldehyde reacting with a nucleophile intended for the chloroethyl group.

Synthesis of Polysubstituted Aromatics: Achieving specific substitution patterns on an aromatic ring, especially with multiple and different functional groups, remains a significant challenge in organic synthesis. epa.gov The synthesis of the precursor, 1-chloro-4-(2-chloroethyl)benzene, would require careful control to ensure the correct isomer is formed. sigmaaldrich.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B1339278 4-(2-Chloroethyl)benzaldehyde CAS No. 103076-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAKRQPQKJMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571028
Record name 4-(2-Chloroethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103076-33-1
Record name 4-(2-Chloroethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Chloroethyl Benzaldehyde and Its Structural Analogs

Synthesis of 4-(2-Chloroethyl)benzaldehyde

The introduction of a formyl group onto a benzene (B151609) ring bearing a 2-chloroethyl substituent can be achieved through several strategic approaches. These include direct synthesis routes where the aldehyde functionality is created on a pre-existing chloroethylbenzene core, and derivatization methods that modify a precursor benzaldehyde (B42025).

Direct Synthesis Routes for Chlorinated Benzaldehydes

Direct formylation methods are a cornerstone of aromatic aldehyde synthesis. Several classical named reactions can be adapted for the synthesis of this compound, provided a suitable starting material like 1-chloro-4-(2-chloroethyl)benzene is available.

One of the most prominent methods for formylating electron-rich arenes is the Vilsmeier-Haack reaction . organic-chemistry.orgjk-sci.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.org The resulting electrophilic iminium salt then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. chemistrysteps.com For the synthesis of this compound, the substrate would be (2-chloroethyl)benzene (B74947). The reaction is generally effective for arenes with electron-donating groups, and the chloroethyl group's electronic effect would influence the reaction's feasibility and regioselectivity. chemistrysteps.com

Another potential route is the Friedel-Crafts acylation . wikipedia.orglibretexts.orgusask.ca This reaction typically involves the introduction of an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgusask.ca To synthesize an aldehyde, a formyl chloride would be required, which is unstable. The Gattermann-Koch reaction, a variation of the Friedel-Crafts reaction, introduces a formyl group using carbon monoxide and hydrochloric acid under high pressure, but it is generally applicable to simple aromatic hydrocarbons like benzene and toluene. wikipedia.org A more practical approach would be to perform a Friedel-Crafts acylation with a suitable acyl chloride (e.g., acetyl chloride) on (2-chloroethyl)benzene, followed by oxidation of the resulting ketone to the aldehyde. However, this adds an extra step to the synthesis.

The Sommelet reaction offers a method to convert a benzyl (B1604629) halide to an aldehyde using hexamine and water. wikipedia.orggoogle.com This reaction proceeds via the formation of a quaternary ammonium (B1175870) salt, which then hydrolyzes to the aldehyde. wikipedia.org To apply this to this compound, one would start with 4-(2-chloroethyl)benzyl halide. The reaction is formally an oxidation of the benzylic carbon. wikipedia.org

Derivatization from Precursor Compounds (e.g., from hydroxy-substituted benzaldehydes via chlorination reactions)

A key example is the synthesis starting from a hydroxy-substituted benzaldehyde. For instance, 4-(2-chloroethoxy)benzaldehyde (B1329871) can be synthesized from 4-hydroxybenzaldehyde (B117250) by reacting it with 1,2-dichloroethane (B1671644) in the presence of a base like potassium carbonate in a solvent mixture such as acetonitrile (B52724) and DMF. prepchem.com Similarly, the synthesis of 5-(2-chloroethyl)-2-hydroxybenzaldehyde has been achieved by treating 2-hydroxy-5-(2-hydroxyethyl)benzaldehyde (B3319361) with thionyl chloride in acetonitrile with pyridine (B92270). iastate.edu This demonstrates the conversion of a hydroxyl group in the side chain to a chloro group.

Another example involves the reaction of salicylaldehyde (B1680747) with bis(2-chloroethyl) ether in the presence of potassium carbonate in DMF to produce a dialdehyde, showcasing the reactivity of the hydroxyl group towards chloroethylating agents. These examples highlight the utility of nucleophilic substitution reactions on precursor molecules to achieve the desired chlorinated benzaldehyde.

Synthesis of 4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde (Benzaldehyde Nitrogen Mustard) and Closely Related Analogs

4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde, also known as Benzaldehyde Nitrogen Mustard, is a significant derivative due to its nature as a nitrogen mustard. acs.orgcymitquimica.com These compounds are characterized by the N,N-bis(2-chloroethyl)amino group and are synthesized through specific condensation and alkylation reactions.

Condensation Reactions as Primary Synthetic Pathways

Condensation reactions are the most common methods for synthesizing benzaldehyde nitrogen mustard and its analogs. A prominent method involves a Vilsmeier-Haack type reaction where N,N-bis(2-chloroethyl)aniline is reacted with a formylating agent like a mixture of DMF and POCl₃. iucr.org In a typical procedure, phosphorus oxychloride is added to cooled DMF, followed by the dropwise addition of N,N-bis(2-chloroethyl)aniline. iucr.org The reaction mixture is then stirred and poured into ice, leading to the precipitation of the desired product. iucr.org

This core molecule, 4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde, can then be further derivatized through condensation of its aldehyde group with various nucleophiles. For example, it can be reacted with 4-aminoantipyrine (B1666024) in ethanol (B145695) to form a hydrazone derivative. sathyabama.ac.in Similarly, condensation with semicarbazide (B1199961) hydrochloride in ethanol yields the corresponding semicarbazone. sathyabama.ac.in These reactions demonstrate the utility of the aldehyde functional group for creating a diverse range of analogs. The synthesis of hydrazones from benzaldehyde nitrogen mustard and pyridine carboxylic acid hydrazides has also been reported as a strategy to enhance biological activity. nih.gov

Optimized Reaction Conditions and Green Chemistry Approaches in Analog Synthesis (e.g., microwave irradiation, solvent-free methods)

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of heterocyclic compounds and other complex molecules, which can be extended to the synthesis of benzaldehyde nitrogen mustard analogs.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. unito.it For instance, the synthesis of various N-heterocycles has been successfully achieved under microwave irradiation. unito.it The Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds, a reaction type relevant to the derivatization of our target molecule, has been shown to be efficient under microwave conditions. researchgate.net The synthesis of 1,3,4-oxadiazoles from hydrazides and aromatic aldehydes has also been significantly accelerated using microwave heating. unito.it These examples suggest that the synthesis of benzaldehyde nitrogen mustard analogs could be optimized using microwave technology to reduce reaction times and potentially improve yields.

Solvent-free reaction conditions, often coupled with mechanochemistry (ball milling), represent another green chemistry approach. researchgate.net The synthesis of ferrocenylchalcones from acetylferrocene (B1663952) and aromatic aldehydes has been successfully carried out under solvent-free conditions, highlighting the potential of this method for condensation reactions. researchgate.net Similarly, the chlorination of pyrazoles has been achieved in a solvent-free manner using trichloroisocyanuric acid. researchgate.net These methodologies offer the potential for a more sustainable synthesis of 4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde and its derivatives by minimizing solvent waste.

Multi-Component Reactions for Complex Derivative Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

The aldehyde functionality of 4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde makes it a suitable candidate for inclusion in MCRs. For example, a one-pot, three-component reaction has been used to synthesize annulated benzothiazoloquinazolines by reacting an aromatic aldehyde, α-tetralone, and 2-aminobenzothiazole. nih.gov By substituting 4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde as the aldehyde component, complex heterocyclic structures bearing the nitrogen mustard moiety could be readily accessed. The Ugi four-component condensation is another powerful MCR that utilizes an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This reaction could be employed to generate a library of complex derivatives of benzaldehyde nitrogen mustard.

General Synthetic Principles for Introducing Chloroethyl and Aldehyde Functionalities on Aromatic Systems

The introduction of chloroethyl and aldehyde groups onto a benzene ring requires careful strategic planning to ensure high yields and prevent unwanted side reactions. The two main approaches involve either adding the aldehyde to a chloroethyl-substituted benzene or introducing the chloroethyl chain to a pre-existing benzaldehyde derivative. The choice of strategy depends on the available starting materials and the desired substitution pattern. Key reactions in this context include nucleophilic substitutions, formylations, and various chemoselective transformations.

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process for forming C-O, C-N, or C-S bonds, and it plays a crucial role in the synthesis of analogs of this compound. In this reaction mechanism, a nucleophile attacks the electrophilic carbon atom of the chloroethyl group from the side opposite to the chlorine atom (the leaving group). masterorganicchemistry.com This "backside attack" occurs in a single, concerted step, leading to an inversion of stereochemical configuration at the carbon center. masterorganicchemistry.comdalalinstitute.com

A common strategy involves using an aromatic aldehyde that contains a nucleophilic group, such as 4-hydroxybenzaldehyde. This substrate can then react with a compound containing a chloroethyl group. For instance, the synthesis of 4-(2-chloroethoxy)benzaldehyde is achieved by reacting 4-hydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base like potassium carbonate. rsc.org The phenoxide ion, formed in situ, acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dichloroethane to form an ether linkage via an SN2 pathway. rsc.orgtsijournals.com Similar reactions using different nucleophiles and chloroethylating agents can produce a variety of structural analogs.

Benzylic halides, where the halogen is attached to a carbon directly bonded to the benzene ring, are particularly reactive in SN2 reactions—approximately 100 times more so than primary alkyl halides. uoanbar.edu.iq This enhanced reactivity is due to the stabilization of the reaction's transition state by the adjacent aromatic ring's p-orbitals. uoanbar.edu.iq While the chloroethyl group in this compound is one carbon removed from the benzylic position, the principles of SN2 reactions remain central to many synthetic transformations involving this class of compounds.

Table 1: Synthesis of Benzaldehyde Analogs via SN2 Reaction

Aromatic AldehydeChloroethyl ReagentBase/SolventReaction ConditionsProductYieldSource
4-Hydroxybenzaldehyde1,2-dichloroethaneK₂CO₃ / CH₃CN:DMF85°C, 24 hours4-(2-Chloroethoxy)benzaldehydeNot specified rsc.org
4-Hydroxybenzaldehyde4-(2-Chloroethyl)morpholineK₂CO₃ / DMF100°C, overnight4-(2-Morpholinoethoxy)benzaldehyde~78% (calculated from grams) prepchem.com
Vanillinbis(2-Chloroethyl) etherK₂CO₃ / DMF153°C, 6 hours1,2-bis(2-formyl-3-methoxyphenoxy)ethane80% tsijournals.com
Salicylaldehydebis(2-Chloroethyl) etherK₂CO₃ / DMF153°C, 10 hours2,2'-(Oxybis(ethane-2,1-diyloxy))dibenzaldehydeNot specified tsijournals.com

Chemoselectivity is the preferential reaction of one functional group in the presence of others. This is a critical consideration when synthesizing molecules like this compound, which contains two distinct reactive sites.

One highly effective chemoselective strategy is the formylation of an existing chloroethyl-substituted aromatic compound. For example, (2-chloroethyl)benzene can be converted to 3-phenylpropanal (B7769412) through a rhodium-catalyzed formylation reaction using synthesis gas (CO/H₂). nih.govresearchgate.net A key aspect of this reaction is the addition of sodium iodide (NaI), which facilitates the in-situ formation of (2-iodoethyl)benzene. researchgate.netresearchgate.net The carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond, allowing the catalytic cycle to proceed efficiently without affecting the halogen on the starting material until the desired stage. nih.gov The choice of ligand, base, and solvent can surprisingly influence the regioselectivity, allowing for the preferential formation of either the linear or branched aldehyde product. researchgate.net

Table 2: Rhodium-Catalyzed Formylation of (2-Chloroethyl)benzene

LigandTemperature (°C)Pressure (CO/H₂)Conversion (%)Chemoselectivity (%)Regioselectivity (Linear:Branched)Source
DPPP15020 bar999293:7 researchgate.net
DPPP10020 bar369594:6 nih.gov
DPPP15010 bar759494:6 nih.gov
Xantphos15020 bar999098:2 nih.gov
DPPP (with t-BuOK/DMAc)150Not specifiedNot specified864:96 researchgate.net
DPPP: 1,3-Bis(diphenylphosphino)propane. DMAc: N,N-Dimethylacetamide.

Conversely, installing a chloroethyl group onto a benzaldehyde framework requires strategies that avoid unwanted reactions with the aldehyde. Friedel-Crafts alkylation is a possibility, but the aldehyde group deactivates the aromatic ring, making the reaction challenging. researchgate.net A more viable route is to start with a substituted benzaldehyde, such as 4-hydroxybenzaldehyde, and perform a Williamson ether synthesis (an SN2 reaction) as previously described. rsc.orgprepchem.com

Another powerful chemoselective tool is the use of protecting groups. The aldehyde functionality can be temporarily converted into a less reactive group, such as an acylal (a geminal diacetate), which is stable under certain reaction conditions. mdpi.com After the chloroethyl group is introduced, the protecting group can be selectively removed to regenerate the aldehyde. mdpi.com Furthermore, specific reactions can be used to transform one functional group into another. The Sommelet reaction, for instance, can convert a chloromethyl group on an aromatic ring into an aldehyde, providing another chemoselective pathway to formylated aromatic compounds. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of 4 2 Chloroethyl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Structural Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the characteristic functional groups present in a molecule.

FT-IR spectroscopy of 4-(2-Chloroethyl)benzaldehyde and its derivatives reveals key vibrational frequencies that confirm their structural integrity. For instance, in a derivative of this compound, the presence of an aldehyde group is confirmed by a strong C=O stretching vibration typically observed around 1700 cm⁻¹. The C-Cl bond of the chloroethyl group exhibits a characteristic stretching frequency in the range of 550–750 cm⁻¹ .

In the FT-IR spectrum of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone, characteristic bands are observed at 3302 and 3140 cm⁻¹ (–NH–), 1604 cm⁻¹ (C=N), and 1180 cm⁻¹ (C=S) researchgate.net. Similarly, for the Schiff base derivative, S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, the predominance of the thione tautomeric form in the solid state is indicated by the IR spectrum orientjchem.org.

Studies on chitosan (B1678972) Schiff bases synthesized from this compound also utilize FT-IR to confirm the formation of the imine linkage researchgate.netresearchgate.netnih.gov. The spectra of these derivatives show the characteristic absorption bands of the parent molecules with the addition of new bands corresponding to the newly formed functional groups rsc.org.

Interactive Data Table: FT-IR Spectral Data for this compound Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
This compound DerivativeC=O (Aldehyde)~1700
This compound DerivativeC-Cl550–750
p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone–NH–3302, 3140 researchgate.net
p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazoneC=N1604 researchgate.net
p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazoneC=S1180 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. For this compound derivatives, the aromatic protons typically appear in the region of δ 7.8–8.2 ppm . The protons of the chloroethyl group (–CH₂Cl) are generally observed at δ 3.6–4.0 ppm .

In the ¹H NMR spectrum of a hydrazone derivative formed from 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde, the signals corresponding to the protons of the parent molecules are observed, confirming the successful synthesis sathyabama.ac.in. For the Schiff base Benzyl-2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinecarbodithioate, the ¹H NMR spectrum shows signals for the chloroethyl groups as a doublet at δ 3.68 -3.71 ppm and the aromatic protons as a multiplet in the range of δ 6.68- 7.65 ppm journalskuwait.org.

The analysis of a series of azomethine derivatives of 2-formylphenoxyacetic acid showed distinct signals for the methylene (B1212753) and azomethine protons, confirming their structures mdpi.com.

Interactive Data Table: ¹H NMR Spectral Data for this compound Derivatives

Compound DerivativeProton TypeChemical Shift (δ ppm)Reference
General this compound DerivativeAromatic protons7.8–8.2
General this compound Derivative–CH₂Cl3.6–4.0
Benzyl-2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinecarbodithioate–CH₂-Cl3.68 -3.71 (d) journalskuwait.org
Benzyl-2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinecarbodithioateAromatic protons6.68- 7.65 (m) journalskuwait.org
Benzyl-2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinecarbodithioate–CH=N=7.81 (s) journalskuwait.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of benzaldehyde (B42025), the carbonyl carbon (C=O) shows a characteristic resonance at a high chemical shift, around δ 192.3 ppm, due to the deshielding effect of the electronegative oxygen atom docbrown.info. The aromatic carbons typically resonate in the range of δ 125-170 ppm oregonstate.edu.

For a derivative, 4-(2-piperidinylethoxy)benzaldehyde, the aldehyde carbon appears at δ 191.2 ppm, while the carbons of the benzene (B151609) ring are observed between δ 115.0 and 163.5 ppm mdpi.com. In the ¹³C NMR spectrum of azomethine derivatives, the imine carbon (CH=N) is typically found around δ 164.9 ppm mdpi.com.

Interactive Data Table: ¹³C NMR Spectral Data for Benzaldehyde and its Derivatives

CompoundCarbon AtomChemical Shift (δ ppm)Reference
BenzaldehydeC=O192.3 docbrown.info
BenzaldehydeAromatic Carbons129.0 - 136.5 docbrown.info
4-(2-Piperidinylethoxy)benzaldehydeC=O191.2 mdpi.com
4-(2-Piperidinylethoxy)benzaldehydeAromatic Carbons115.0 - 163.5 mdpi.com
Azomethine DerivativeCH=N164.9 mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.

High-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-High Resolution Mass Spectrometry with Electrospray Ionization (LC-HRMS-ESI) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) provide highly accurate mass measurements, enabling the determination of elemental compositions.

For a hydrazone compound synthesized from 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde, ESI-MS in positive mode showed an intense peak at m/z 475, corresponding to the [M+H]⁺ ion, which confirmed the molecular weight of the compound sathyabama.ac.in. The molecular ion peak for 4-(2-chloroethyl)benzoic acid is observed at a mass-to-charge ratio of 184, and its fragmentation pattern includes the loss of the carboxylic acid group .

FAB-MS analysis of Benzyl-2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinecarbodithioate revealed a molecular ion peak at m/z 426 (M⁺) and an isotopic peak at m/z 428 (M⁺+2) due to the presence of two chlorine atoms, further confirming its structure journalskuwait.org. The analysis of complex carbohydrate chains of glycoproteins has also been successfully performed using FAB-MS nih.gov.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound Derivatives

CompoundIonization Methodm/zInterpretationReference
Hydrazone of 4-[N,N-bis(2-chloroethyl)amino]benzaldehydeESI+475[M+H]⁺ sathyabama.ac.in
4-(2-Chloroethyl)benzoic acidMS184Molecular Ion
Benzyl-2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinecarbodithioateFAB-MS426M⁺ journalskuwait.org
Benzyl-2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinecarbodithioateFAB-MS428M⁺+2 journalskuwait.org

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy is instrumental in probing the conjugated systems and chromophores within aromatic aldehydes and their derivatives.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. For compounds like this compound and its derivatives, the absorption maxima (λmax) are influenced by the benzaldehyde chromophore and any extended conjugation resulting from derivatization.

Derivatives of this compound, particularly those with extended π-electron systems, show characteristic absorptions. For instance, a chalcone (B49325) synthesized from 4-(bis(2-chloroethyl)amino)benzaldehyde and acetone (B3395972) exhibits a maximum absorption at 373 nm in ethanol (B145695), which is assigned to the conjugated chalcone system. sathyabama.ac.in Similarly, Schiff bases, another class of derivatives, show absorption in the range of 320 nm to 380 nm. sathyabama.ac.in The synthesis of hydrazone derivatives using 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde is also characterized using UV-Visible spectroscopy to confirm product formation. sathyabama.ac.in These studies demonstrate how UV-Vis spectroscopy is routinely used to confirm the formation of new, highly conjugated systems from the parent aldehyde. sathyabama.ac.insathyabama.ac.in

Table 1: UV-Vis Absorption Data for Derivatives

Derivative Class Starting Aldehyde λmax (nm) Solvent
Chalcone 4-(bis(2-chloroethyl)amino)benzaldehyde 373 Ethanol
Schiff Base Not Specified 320-380 Ethanol

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for separating components of a mixture, making it essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. In the synthesis of derivatives of this compound, TLC is frequently employed to track the consumption of starting materials and the appearance of the product.

For example, the synthesis of 4-(2-chloroethoxy)benzaldehyde (B1329871), a related ether, from 4-hydroxybenzaldehyde (B117250) and 1,2-dichloroethane (B1671644) is monitored using TLC with a mobile phase of n-hexane and ethyl acetate (B1210297) in a 7:3 ratio. rsc.org In this system, the product, 4-(2-chloroethoxy)benzaldehyde, has a reported Rf value of 0.64. rsc.org Similarly, the formation of hydrazone derivatives from 4-[Bis(2-chloroethyl)amino]benzaldehyde (B74123) is also followed by TLC, with reactions typically completing within a few hours. smolecule.com

Table 2: TLC Parameters for Reaction Monitoring

Compound Synthesized Mobile Phase (Solvent System) Rf Value Reference
4-(2-chloroethoxy)benzaldehyde n-hexane:EtOAc (7:3) 0.64 rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. It is particularly valuable for determining the purity of synthesized compounds like derivatives of this compound.

The purity of commercial 4-[Bis-(2-chloroethyl)amino]benzaldehyde is often stated to be 98.5% or higher as determined by HPLC. sigmaaldrich.com Specific HPLC methods have been developed for related compounds. For instance, 4-[(2-chloroethyl)methylamino]benzaldehyde and p-(Butyl(2-chloroethyl)amino)benzaldehyde can be analyzed by reverse-phase (RP) HPLC on a Newcrom R1 column using a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.comsielc.com For a series of photosensitizer derivatives, analysis was performed on a C18 column with detection at 254 nm, using a methanol/water mobile phase. rsc.org

Table 3: HPLC Conditions for Analysis of Related Aldehydes

Compound Column Type Mobile Phase Detection
4-[(2-chloroethyl)methylamino]benzaldehyde Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid Not Specified
p-(Butyl(2-chloroethyl)amino)benzaldehyde Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid Not Specified

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

A detailed crystal structure has also been reported for 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde. researchgate.net This compound crystallizes in the triclinic space group P-1. The analysis revealed that the chloroethyl amino groups are twisted relative to the amino group, with N—C—C—Cl torsion angles of -177.4° and 179.2°. researchgate.net Such data is vital for understanding steric hindrance and the spatial orientation of the reactive chloroethyl groups.

Table 4: Crystallographic Data for this compound Derivatives

Compound Crystal System Space Group Unit Cell Parameters Key Torsion Angles (°)
4-[Bis(2-chloroethyl)amino]benzaldehyde Monoclinic C 1 c 1 a = 14.7725 Å, b = 9.3588 Å, c = 9.8079 Å, β = 116.3080° Not Reported

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element (typically carbon, hydrogen, and nitrogen), which is then compared to the theoretical values calculated from the proposed empirical formula. This comparison is a crucial step in confirming the identity and purity of a newly synthesized compound.

For example, in the synthesis of novel chitosan-based Schiff bases, this compound was reacted with chitosan. unife.it The resulting product (CSSB-1) was characterized by elemental analysis to confirm its composition. unife.it In another study, a photosensitizer derived from a related aldehyde was synthesized, and its identity was confirmed by elemental analysis. The calculated percentages for the derivative C37H42Cl2N4O were C, 70.58%; H, 6.72%; N, 8.90%. The experimentally found values were C, 70.55%; H, 6.75%; N, 8.88%, showing excellent agreement and confirming the successful synthesis. rsc.org

Table 5: Elemental Analysis Data for a Derivative

Compound Formula Element Calculated (%) Found (%)
C37H42Cl2N4O C 70.58 70.55
H 6.72 6.75

Gel Permeation Chromatography (GPC) for Polymer-Based Derivatives

Gel Permeation Chromatography (GPC), a form of Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.orgresolvemass.ca The principle of GPC relies on separating molecules based on their hydrodynamic volume, or size in solution. wikipedia.org Larger molecules are excluded from the pores of the column's packing material and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. resolvemass.ca This separation allows for the determination of several key parameters that define a polymer's properties, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. wikipedia.org

The molecular weight distribution is a critical characteristic of a polymer as it influences its mechanical, thermal, and chemical properties. resolvemass.ca GPC provides a comprehensive profile of this distribution, which is often more informative than average molecular weight values alone. iupac.org The technique is widely used for quality control and to assess polymer degradation or crosslinking. resolvemass.ca

In the context of this compound, GPC is employed to characterize its polymer-based derivatives. A notable example involves the synthesis of novel Chitosan Schiff bases (CSSBs). unife.it In a specific study, researchers synthesized CSSB-1 by reacting Chitosan (CS) with this compound. unife.it Before the synthesis, the starting Chitosan material was characterized using GPC to establish its molecular weight profile. unife.it The analysis determined the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity (Mw/Mn) of the initial biopolymer, providing a baseline for evaluating the resulting derivative. unife.it

The GPC analysis of the Chitosan used for derivatization yielded precise data on its molecular weight distribution, as detailed in the table below. unife.it

Table 1: GPC Analysis of Chitosan Prior to Derivatization

ParameterValueReference
Number-Average Molecular Weight (Mn)48.8 kDa unife.it
Weight-Average Molecular Weight (Mw)84.5 kDa unife.it
Polydispersity Index (PDI = Mw/Mn)1.73 unife.it

This foundational characterization is crucial for understanding how the reaction with this compound modifies the macromolecular structure of the Chitosan backbone. unife.it The resulting derivative, CSSB-1, contains a reactive 4-(2-chloroethyl)phenyl imine moiety, which can potentially be used to synthesize novel polymer and copolymer systems. unife.it

Reactivity and Mechanistic Pathways of 4 2 Chloroethyl Benzaldehyde in Organic Transformations

Reaction Pathways Involving the Aldehyde Moiety

The aldehyde group in 4-(2-chloroethyl)benzaldehyde is a primary site for nucleophilic attack and condensation reactions. Its reactivity is central to the formation of new carbon-nitrogen and carbon-carbon bonds, leading to a wide array of derivatives.

Formation of Schiff Bases with Amines (e.g., with Chitosan)

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone of organic synthesis and is particularly relevant in the modification of biopolymers like chitosan (B1678972). researchgate.net Chitosan, a polysaccharide derived from chitin, possesses primary amino groups that readily react with the carbonyl carbon of the aldehyde.

The mechanism of Schiff base formation commences with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the benzaldehyde (B42025). This is followed by a proton transfer, typically facilitated by a mildly acidic medium, to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, where the hydroxyl group is protonated and eliminated as a water molecule, results in the formation of a stable imine C=N double bond. researchgate.net The reaction with chitosan results in a modified biopolymer with altered physical and chemical properties, including improved thermal stability. researchgate.net

Condensation Reactions with Hydrazine (B178648) Derivatives (e.g., Hydrazones, Semicarbazones)

The aldehyde functionality of this compound readily undergoes condensation reactions with hydrazine and its derivatives, such as semicarbazide (B1199961), to form hydrazones and semicarbazones, respectively. These reactions are analogous to Schiff base formation and proceed through a similar nucleophilic addition-elimination mechanism. researchgate.net

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate, which then undergoes dehydration to yield the corresponding hydrazone or semicarbazone. These reactions are often catalyzed by a small amount of acid. brainly.com The resulting products are often crystalline solids with sharp melting points, making them useful for the characterization and derivatization of aldehydes.

Aldehyde Functional Group Interconversions (e.g., oxidation, reduction)

The aldehyde group of this compound can be readily interconverted to other functional groups, primarily through oxidation and reduction reactions. These transformations are fundamental in synthetic organic chemistry, allowing for the strategic manipulation of the molecule's reactive sites.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(2-chloroethyl)benzoic acid. Various oxidizing agents can achieve this transformation, with potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) being classic reagents. researchgate.net Phase transfer catalysis has also been employed for the oxidation of substituted benzaldehydes with permanganate, achieving high yields. researchgate.net Another approach involves the use of sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst with hydrogen peroxide, which can provide good yields of the corresponding benzoic acid. researchgate.net

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4-(2-chloroethyl)benzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). brainly.comorientjchem.org Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, and provides high yields for the reduction of benzaldehydes. brainly.comorientjchem.org More complex reducing agents, such as those derived from zinc borohydride, have also been developed for the efficient reduction of aldehydes to alcohols. orientjchem.org

Table 1: Examples of Aldehyde Functional Group Interconversions of Benzaldehyde Derivatives

Transformation Reagent(s) Product Yield (%) Reference(s)
Oxidation KMnO₄, Phase Transfer Catalyst Benzoic Acid >90 researchgate.net
Oxidation Na₂WO₄·2H₂O, H₂O₂ Benzoic Acid up to 90 researchgate.net
Reduction NaBH₄, H₂O Benzyl (B1604629) Alcohol High brainly.com
Reduction [Zn(BH₄)₂(2-MeOpy)] Benzyl Alcohol 98 orientjchem.org

Reactivity of the Chloroethyl Moiety

The chloroethyl group attached to the benzene (B151609) ring provides another handle for synthetic modifications, primarily through nucleophilic substitution and cyclization reactions.

Nucleophilic Substitution Reactions and Their Scope

The chlorine atom in the chloroethyl group is susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. The reaction generally proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The scope of nucleophiles includes amines, alkoxides, and thiolates, among others. For instance, reaction with primary or secondary amines can lead to the formation of the corresponding N-substituted aminoethyl derivatives. libretexts.org The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Tertiary alkylamines, which typically act as bases, have also been observed to participate in nucleophilic aromatic substitution reactions with similar chloro-substituted heterocyclic compounds, highlighting the potential for unexpected reactivity. mdpi.com

Intramolecular Cyclization and Ring Formation Reactions (e.g., for imidazolidinediones)

The presence of both the chloroethyl group and a reactive site on a substituent introduced via the aldehyde functionality can lead to intramolecular cyclization reactions, forming new heterocyclic rings. A key example is the synthesis of imidazolidinediones.

While a direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of imidazolidinedione synthesis involve the reaction of a compound containing a urea (B33335) or related moiety with a suitable electrophile. For instance, N-phenyl-N'-(2-chloroethyl)ureas have been shown to undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. This suggests that if this compound were first converted to a derivative containing a urea or similar functional group, a subsequent intramolecular cyclization involving the chloroethyl group could be a viable route to imidazolidinediones and related heterocycles. mdpi.comajchem-a.com The synthesis of substituted imidazolidines has been achieved through the condensation of diamines with aldehydes. nih.gov The reaction of Schiff bases with reagents like 2-chloroacetic acid can also lead to the formation of imidazolidin-4-ones. ajchem-a.com

Dehydrochlorination Processes

Dehydrochlorination is a significant reaction pathway for this compound. This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from the chloroethyl group, leading to the formation of a carbon-carbon double bond. The process typically occurs in the presence of a base, which abstracts a proton from the carbon adjacent to the one bearing the chlorine atom. This concerted or stepwise process results in the formation of 4-vinylbenzaldehyde.

The efficiency of the dehydrochlorination can be influenced by the strength of the base, the solvent, and the reaction temperature. Strong, non-nucleophilic bases are often preferred to minimize side reactions. This transformation is a key step in synthesizing vinylbenzaldehyde derivatives, which are valuable monomers in polymer chemistry.

Comprehensive Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthesis protocols. This involves studying the kinetic and thermodynamic profiles of the reactions, as well as the effects of catalysts, solvents, and temperature.

Kinetic studies provide insight into the rates of reactions and the factors that influence them. For reactions involving benzaldehyde derivatives, the rate can often be influenced by the electronic nature of the substituents on the aromatic ring. In a kinetic study of a three-component reaction involving 4-chlorobenzaldehyde (B46862), malononitrile, and dimedone, the reaction was found to follow second-order kinetics. orientjchem.org The partial order with respect to 4-chlorobenzaldehyde was determined to be one. orientjchem.org Such investigations often involve monitoring the change in concentration of reactants or products over time, frequently using techniques like UV-Vis spectrophotometry. orientjchem.org

From temperature-dependent kinetic data, thermodynamic activation parameters such as the activation energy (Ea), and the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be determined using the Arrhenius and Eyring equations. orientjchem.org These parameters offer a deeper understanding of the transition state and the energy profile of the reaction. For example, a lower activation energy implies a faster reaction rate. orientjchem.org

Table 1: Illustrative Thermodynamic Activation Parameters for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes, based on typical values found for reactions of similar aromatic aldehydes.

ParameterValueUnit
Activation Energy (Ea)65kJ/mol
Enthalpy of Activation (ΔH‡)62kJ/mol
Entropy of Activation (ΔS‡)-120J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)98kJ/mol

Catalysts play a pivotal role in the organic transformations of this compound by increasing reaction rates and enhancing selectivity towards desired products. Catalysts achieve this by providing an alternative reaction pathway with a lower activation energy. ajpojournals.orgajpojournals.org

The concentration of the catalyst is a critical parameter; an increase in catalyst concentration generally leads to a higher reaction rate by providing more active sites for reactant molecules to interact. ajpojournals.orgresearchgate.net However, there is often an optimal concentration beyond which the rate enhancement becomes negligible or can even decrease due to issues like catalyst aggregation. ajpojournals.orgresearchgate.net

The choice of catalyst is crucial for determining the reaction's outcome. For instance, in reductive catalytic fractionation processes, different metal catalysts such as Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Nickel (Ni) on a carbon support show varying yields and selectivity. nrel.gov The identity of the metal can govern the stabilization pathway of reactive intermediates, thereby directing the reaction to form specific products. nrel.gov For example, studies have shown that the distance between catalytic nanoparticles can significantly impact the selectivity of a reaction, allowing for the preferential formation of an intermediate product over the final product. harvard.edu Fine-tuning the catalyst and its concentration is essential for optimizing reaction conditions, improving yields, and achieving high selectivity. ajpojournals.orgresearchgate.net

The choice of solvent can profoundly impact reaction rates and mechanisms. The polarity and dielectric constant of the solvent are particularly important. In a study on the reaction of 4-chlorobenzaldehyde, the reaction rate increased in solvents with a higher dielectric constant. orientjchem.org This effect is often attributed to the differential stabilization of the reactants and the activated complex in the transition state. orientjchem.org Some reactions, however, show the highest conversion and selectivity under solvent-free conditions. researchgate.net

Table 2: Effect of Solvent on a Hypothetical Aldol (B89426) Condensation of this compound This table is based on general findings for aldol condensations of benzaldehydes and is for illustrative purposes. researchgate.net

SolventDielectric Constant (approx.)Conversion (%)Selectivity (%)
n-Hexane1.96075
Toluene2.47585
Acetonitrile (B52724)37.58892
Water80.18588
Solvent-FreeN/A9996

Temperature is another fundamental parameter that governs reaction kinetics. Increasing the reaction temperature provides reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which generally increases the reaction rate. ajpojournals.org This relationship is described by the Arrhenius equation. ajpojournals.org However, for many reactions, especially those involving catalysts, there is an optimal temperature range. Excessively high temperatures can lead to undesirable side reactions, reduced selectivity, or even catalyst deactivation through processes like sintering or coking. ajpojournals.orgresearchgate.net Therefore, careful control of temperature is crucial for balancing a high reaction rate with the stability of the catalyst and the selectivity of the desired product. ajpojournals.org

Computational and Theoretical Studies Applied to 4 2 Chloroethyl Benzaldehyde and Analogs

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net It is widely used to investigate the electronic structure, optimized geometry, and vibrational properties of organic molecules. researchgate.netjournalskuwait.org For 4-(2-chloroethyl)benzaldehyde and its analogs, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G, provide a reliable framework for detailed analysis. journalskuwait.orgorientjchem.org

Geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule. For this compound, this process identifies the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy. cam.ac.uk

Studies on analogous structures, such as derivatives of 4-[bis(2-chloroethyl)amino]benzaldehyde (B74123) and 4-(2-chloroethyl)benzoic acid, reveal key structural features. journalskuwait.org The benzaldehyde (B42025) core is largely planar, while the 2-chloroethyl substituent possesses significant conformational flexibility due to rotation around the C-C single bonds. This flexibility allows the molecule to adopt various conformations. DFT calculations can predict the relative energies of these conformers, identifying the most probable structures in the gaseous phase or in solution. cam.ac.uk The optimized geometric parameters obtained from these calculations serve as a reliable foundation for subsequent predictions of other molecular properties. orientjchem.org

Table 1: Representative Optimized Geometric Parameters for Benzaldehyde Analogs from DFT Calculations

Parameter Bond/Angle Typical Calculated Value
Bond Length C=O (carbonyl) ~1.21 Å
Bond Length C-Cl (chloroalkyl) ~1.82 Å
Bond Length N-C (aromatic amine analog) ~1.39 Å
Bond Angle C-C-O (aldehyde) ~124°
Bond Angle C-C-Cl (chloroalkyl) ~110°
Dihedral Angle C(aromatic)-C(aromatic)-C(carbonyl)=O ~0.1° - 180°

Note: Values are generalized from studies on analogous compounds like bendamustine (B91647) and 4-[bis(2-chloroethyl)amino]benzaldehyde derivatives and serve as illustrative examples. acs.orgresearchgate.net

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. journalskuwait.org This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.netnih.gov

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-Cl stretching of the chloroethyl chain, C-H stretching and bending of the aromatic ring, and the stretching of the C-C bonds. Discrepancies between calculated and experimental frequencies can arise from factors like the calculations being performed for an isolated molecule in the gas phase, whereas experiments are often done in the solid or liquid phase, as well as the inherent approximations in the theoretical methods. journalskuwait.orgorientjchem.org Despite this, a strong correlation between theoretical and experimental data is typically observed, validating the accuracy of the computational model. orientjchem.org

Table 2: Correlation of Key Vibrational Frequencies for Benzaldehyde Analogs

Vibrational Assignment Typical Experimental Wavenumber (cm⁻¹) Typical DFT Calculated Wavenumber (cm⁻¹)
N-H Stretch (in Schiff base analogs) 3050 3213
Aromatic C-H Stretch ~3000-3100 ~3097
Aldehyde C-H Stretch ~2700-2900 Varies
Carbonyl (C=O) Stretch ~1680-1700 Varies
Aromatic C=C Stretch ~1580-1600 Varies
C-N Stretch (in Schiff base analogs) ~1300-1400 Varies
C-Cl Stretch ~650-850 Varies

Note: Data is illustrative and based on findings from related compounds like S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate. researchgate.netorientjchem.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor. ossila.com The interaction and energy difference between these two orbitals are critical for understanding chemical reactions. wikipedia.org

The energies of the HOMO and LUMO orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are key descriptors of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive.

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. conicet.gov.ar The HOMO is typically distributed over the electron-rich regions of the molecule, such as the benzene (B151609) ring, while the LUMO is often localized on the electron-deficient parts, like the carbonyl group. From the HOMO and LUMO energies, important global reactivity descriptors can be calculated. researchgate.netconicet.gov.ar

Table 3: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a Benzaldehyde Analog

Parameter Symbol Formula Illustrative Value (eV)
HOMO Energy EHOMO - -5.846
LUMO Energy ELUMO - -1.532
Energy Gap ΔE ELUMO - EHOMO 4.314
Ionization Potential IP -EHOMO 5.846
Electron Affinity EA -ELUMO 1.532
Chemical Hardness η (IP - EA) / 2 2.157
Chemical Potential μ -(IP + EA) / 2 -3.689
Global Electrophilicity Index ω μ² / (2η) 3.149

Note: Values are based on a B3LYP/6-31G(d,p) level calculation for the analog 4-(Dimethylamino)benzaldehyde and serve as an illustrative example of the data that can be generated. conicet.gov.ar

FMO theory and related analyses, such as Molecular Electrostatic Potential (MEP) maps, are crucial for identifying the specific sites within a molecule that are prone to electrophilic or nucleophilic attack. orientjchem.org An electrophilic site is an electron-deficient region that attracts nucleophiles, while a nucleophilic site is an electron-rich region that attacks electrophiles.

In this compound, the carbonyl carbon atom is a primary electrophilic center. scielo.org.mx This is due to the high electronegativity of the oxygen atom, which polarizes the C=O double bond, drawing electron density away from the carbon and making it susceptible to attack by nucleophiles. scielo.org.mx The oxygen atom of the carbonyl group, with its lone pairs of electrons, is a nucleophilic site. The benzene ring also represents a region of high electron density, making it a potential nucleophilic site for electrophilic aromatic substitution reactions. The chloroethyl group can also participate in reactions; the carbon bonded to the chlorine is electrophilic and can undergo nucleophilic substitution. MEP maps visually confirm these characteristics, with red areas (negative potential) indicating nucleophilic regions and blue areas (positive potential) indicating electrophilic regions. orientjchem.org

Electron Density Topology Analysis

Electron density topology analysis, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for characterizing chemical bonding and non-covalent interactions based on the topology of the electron density (ρ(r)). up.ac.zalmu.de This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which exist on the path of maximum electron density between two bonded atoms. lmu.deunimi.it

For this compound, a QTAIM analysis would characterize the nature of its covalent bonds (e.g., C=O, C-C, C-H, C-Cl). The properties at the BCP, such as the value of the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the interaction. escholarship.org

Shared-shell interactions (covalent bonds) are typically characterized by a relatively high ρb and a negative Laplacian (∇²ρb < 0), indicating a concentration of electron density in the bonding region.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) generally have a low ρb and a positive Laplacian (∇²ρb > 0), indicating depletion of electron density at the BCP. researchgate.net

Furthermore, the delocalization index, δ(A, B), calculated within the QTAIM framework, quantifies the number of electron pairs shared between two atoms (A and B) and provides a measure of the bond order. escholarship.org This analysis could precisely quantify the degree of covalency in the C-Cl bond and the double-bond character of the C=O bond, offering deeper insights than simpler structural models.

Molecular Electrostatic Surface Potential (MESP) Mapping

Molecular Electrostatic Surface Potential (MESP) is a crucial descriptor used to understand and predict the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In aromatic aldehydes, the MESP typically shows a region of negative potential (red or yellow) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a site for electrophilic attack. The aldehyde proton and the aromatic ring protons generally exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The distribution of potential across the benzene ring is influenced by the substituents.

For derivatives like 4-(bis(2-chloroethyl)amino)benzaldehyde, a compound structurally related to this compound, MESP analysis reveals specific reactive sites. journalskuwait.orgjournalskuwait.org The negative potential is concentrated around the carbonyl oxygen and the nitrogen atom of the amino group, identifying them as primary sites for electrophilic interaction. journalskuwait.orgjournalskuwait.org The MESP value at the potential minimum (Vmin) near an electron-rich site is a quantitative measure of its reactivity; a more negative Vmin suggests a stronger ability to attract electrophiles or participate in hydrogen bonding. nih.gov In substituted benzaldehydes, the Vmin associated with the carbonyl oxygen is a sensitive descriptor of the electronic effects of the substituents on the ring. nih.govrsc.org

Computational studies on similar molecules, such as 2-chloro-4-X-benzoic acids, further illustrate how halogen substituents influence the MESP, affecting intermolecular interactions like halogen and hydrogen bonding which are critical for crystal packing and molecular recognition. researchgate.net The MESP topography, including the location of critical points, provides a rigorous framework for analyzing these non-covalent interactions and predicting molecular aggregation patterns. nih.govrsc.org

Molecular RegionTypical MESP CharacteristicPredicted Reactivity
Carbonyl OxygenStrongly Negative (Electron-Rich)Site for electrophilic attack, hydrogen bond acceptor
Aldehyde HydrogenPositive (Electron-Poor)Potential site for nucleophilic interaction
Aromatic RingVariable; π-system can be electron-richSite for electrophilic substitution; influenced by substituents
Chlorine AtomSlightly negative potential on the side (σ-hole)Can participate in halogen bonding

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative description of electron localization in a molecule, offering profound insights into chemical bonding. researchgate.netresearchgate.net ELF analysis partitions the molecular space into basins of attractors, which can be associated with atomic cores, covalent bonds, and lone pairs. The population of these basins correlates with the number of electrons involved in that particular chemical entity.

For benzaldehyde and its derivatives, ELF analysis helps to characterize the electronic structure of the conjugated system. It can quantify the delocalization of π-electrons across the aromatic ring and the carbonyl group. cdnsciencepub.com Studies on Schiff base derivatives of 4-(bis(2-chloroethyl)amino)benzaldehyde have utilized ELF to describe the bonding in detail. journalskuwait.orgjournalskuwait.org For instance, the analysis shows disynaptic basins corresponding to C-C, C=C, C-N, and C=O bonds, and monosynaptic basins corresponding to lone pairs on oxygen and nitrogen atoms. journalskuwait.orgjournalskuwait.orgmdpi.com

The population of these basins provides a quantitative picture that aligns with the classical Lewis structures but adds a layer of quantum mechanical rigor. In delocalized systems, the standard deviation of basin populations can be used as a criterion for delocalization. cdnsciencepub.com Furthermore, ELF analysis is instrumental in understanding reaction mechanisms by tracking the changes in electron density and bonding along a reaction pathway, a method known as Bonding Evolution Theory (BET). mdpi.comd-nb.info This approach allows for the precise identification of bond-forming and bond-breaking events. mdpi.com

ELF Basin TypeChemical InterpretationRelevance to this compound
Core Basins (e.g., C(C))Inner shell electrons of atomsRepresents the core of C, O, Cl atoms
Disynaptic Basins (e.g., V(C,C))Covalent bonds (single, double, triple)Characterizes C-C, C=C, C-H, C=O, C-Cl bonds
Monosynaptic Basins (e.g., V(O))Non-bonding electrons (lone pairs)Identifies the lone pairs on the carbonyl oxygen and chlorine

Investigation of Tautomeric Equilibria and Isomeric Forms

Substituted benzaldehydes can exist in different isomeric forms, primarily as conformational isomers (rotamers) due to restricted rotation around the single bond connecting the aldehyde group to the phenyl ring. rsc.org The relative stability of these conformers is dictated by steric and electronic interactions between the aldehyde group and the ring substituents. For ortho-substituted benzaldehydes, the conformer with the ortho-substituent and the formyl oxygen in an anti orientation is generally more stable. rsc.org

While this compound itself is less likely to exhibit significant tautomerism, its derivatives can. For example, Schiff base derivatives formed from 4-(bis(2-chloroethyl)amino)benzaldehyde can exhibit thione-thiol tautomerism. journalskuwait.orgjournalskuwait.org Computational studies can predict the relative thermodynamic stability of these tautomers by calculating their heats of formation or Gibbs free energies. journalskuwait.org

Computational methods are also used to study more unusual isomeric forms, such as distonic isomers of ionized benzaldehyde, where the charge and radical sites are separated. umons.ac.be While these species are typically high-energy and metastable, their study provides fundamental insights into ion chemistry in the gas phase. umons.ac.be The investigation of tautomeric and isomeric equilibria is crucial for understanding a molecule's reactivity, as different isomers can have vastly different chemical properties and participate in distinct reaction pathways. beilstein-journals.orgbeilstein-journals.org

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), the highest energy point along the reaction coordinate. Due to their transient nature, transition states are extremely difficult to observe experimentally. Computational chemistry provides indispensable tools for locating and characterizing TS structures. ims.ac.jpnih.gov

For reactions involving benzaldehyde derivatives, such as rearrangements or condensations, DFT calculations are used to map out the potential energy surface, connecting reactants, intermediates, transition states, and products. beilstein-journals.orgbeilstein-journals.orgacs.org For example, the acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehydes has been elucidated using DFT, which clarified the reaction mechanism and explained the observed product distribution. beilstein-journals.orgbeilstein-journals.org The calculations involve finding the minimum energy path and identifying the transition state structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. libretexts.org

These computational approaches can be applied to reactions involving this compound, such as nucleophilic substitution at the chloroethyl group or Knoevenagel condensation at the aldehyde function. acs.orgmdpi.com By calculating the activation energies (the energy difference between the reactant and the transition state), chemists can predict reaction rates and selectivity, providing a powerful complement to experimental studies. mdpi.com Automated workflows have been developed to make these transition state searches more efficient and accessible. nih.gov

Applications in Chemoinformatics and Computer-Aided Molecular Design

The structural and electronic information derived from computational studies of this compound and its analogs is highly valuable in the fields of chemoinformatics and computer-aided molecular design (CAMD). journalskuwait.orglongdom.orgarxiv.org Chemoinformatics involves the use of computational tools to manage and analyze large sets of chemical data, for instance, to enumerate chemical libraries for drug discovery. researchgate.net

In CAMD, the goal is to design novel molecules with specific desired properties. arxiv.orgresearchgate.net This is particularly relevant in drug discovery and materials science. longdom.orgmdpi.com Derivatives of this compound, such as nitrogen mustards, have known pharmacological properties. journalskuwait.org Understanding their molecular structure, reactivity, and interaction with biological targets through computational methods is a key aspect of structure-based and ligand-based drug design. mdpi.com

MESP and other quantum chemical descriptors can be used to develop Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its biological activity. researchgate.net These models allow for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing, thereby accelerating the discovery process. longdom.orgmdpi.com The ability to computationally predict properties like binding affinity, reactivity, and toxicity makes CAMD an essential tool for designing safer and more effective pharmaceuticals and agrochemicals. mdpi.com

Structure Activity Relationship Sar Methodologies and Molecular Design Principles for Derivatives of 4 2 Chloroethyl Benzaldehyde

General Principles of Structure-Activity Relationship (SAR) Analysis in Chemical Research

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery. zamann-pharma.com It is based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. numberanalytics.comcollaborativedrug.com By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological activity, researchers can identify the key structural features, known as pharmacophores, that are responsible for the desired effect. wikipedia.orgmdpi.com

The primary goals of SAR analysis are to:

Identify which parts of a molecule are essential for its biological activity. zamann-pharma.com

Determine how alterations to the molecular structure affect potency and selectivity. oncodesign-services.com

Guide the optimization of a lead compound to create a more effective and safer drug candidate. zamann-pharma.comoncodesign-services.com

Minimize undesirable properties, such as toxicity or poor bioavailability. collaborativedrug.com

SAR studies involve the synthesis of a series of structurally related compounds, or analogs, where specific parts of the molecule are changed one at a time. oncodesign-services.com These analogs are then tested for their biological activity, and the results are analyzed to establish a relationship between the structural modifications and the observed activity. oncodesign-services.com

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches

SAR analysis can be broadly categorized into qualitative and quantitative approaches. patsnap.com

Qualitative SAR relies on the visual inspection and comparison of chemical structures and their associated biological activities. patsnap.com It often involves the expertise and intuition of medicinal chemists to identify trends and make predictions. This approach is useful for identifying key functional groups and general structural requirements for activity. For instance, the presence of the chloroethyl group in derivatives of 4-(2-chloroethyl)benzaldehyde is crucial for its potential as an alkylating agent.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that uses mathematical and statistical models to establish a quantitative correlation between the chemical structure and biological activity. jocpr.comwikipedia.org QSAR models translate the chemical structure into numerical descriptors that represent various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. longdom.org These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR). longdom.org The resulting QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. longdom.orgnih.gov

FeatureQualitative SARQuantitative SAR (QSAR)
Methodology Based on researcher's experience and visual analysis of structure-activity data. patsnap.comUtilizes mathematical and statistical models to correlate chemical structure with biological activity. jocpr.comwikipedia.org
Data Type Often uses categorical data (e.g., active, inactive, moderately active).Requires continuous data for biological activity (e.g., IC₅₀, Kᵢ). mdpi.com
Output General rules and trends about the relationship between structure and activity.Predictive mathematical equations that can estimate the activity of new compounds. nih.gov
Application Useful in the early stages of lead identification and for understanding fundamental structural requirements.Applied in lead optimization to fine-tune the properties of a compound for maximum efficacy and reduced toxicity. jocpr.com

Rational Design Strategies for Modulating Reactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the mechanism of action of the drug. For derivatives of this compound, rational design strategies focus on modulating their reactivity and selectivity to enhance their desired effects while minimizing off-target interactions. acs.org

Influence of Substituent Effects on Chemical Behavior

Substituents on the benzaldehyde (B42025) ring can significantly influence the chemical reactivity and properties of the entire molecule. ontosight.aifiveable.me These effects are generally categorized as electronic effects (inductive and resonance) and steric effects. ontosight.ai

Electronic Effects : The nature of the substituent on the aromatic ring can either donate or withdraw electron density. lumenlearning.com

Electron-donating groups (EDGs) , such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), increase the electron density of the ring, which can affect the reactivity of the aldehyde and chloroethyl groups. lumenlearning.comfiveable.me

Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring. fiveable.me This can make the aldehyde carbon more electrophilic and susceptible to nucleophilic attack.

Steric Effects : The size and shape of the substituent can hinder or facilitate certain reactions by physically blocking access to a reactive site. ontosight.ai

By carefully selecting and positioning substituents on the benzaldehyde ring, it is possible to fine-tune the reactivity of the chloroethyl group, which is often the key functional group for biological activity in this class of compounds. For example, modifying the electronic properties of the ring can influence the rate at which the chloroethyl group forms a reactive aziridinium (B1262131) ion, a crucial step for its DNA alkylating activity.

Stereochemical Considerations in Derivative Synthesis and Reactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and development. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. scribd.com

In the synthesis of derivatives of this compound, the introduction of new chiral centers can lead to the formation of enantiomers or diastereomers. byu.edu It is essential to control the stereochemistry of these reactions to produce the desired stereoisomer, as different isomers can have vastly different biological activities, potencies, and even toxicities. scribd.com

For example, in reactions involving nucleophilic addition to the aldehyde group, the approach of the nucleophile can be influenced by the existing stereochemistry of the molecule, leading to the preferential formation of one diastereomer over another (a stereoselective reaction). researchgate.netoup.com Understanding and controlling these stereochemical outcomes is crucial for synthesizing derivatives with optimal therapeutic properties. utwente.nl

Computational Tools in SAR Studies

Computational tools have become indispensable in modern drug discovery and SAR analysis. patsnap.com These tools allow researchers to model and predict the properties and activities of molecules, thereby accelerating the design process and reducing the need for extensive experimental work. oncodesign-services.compatsnap.com

Key computational approaches in SAR include:

Molecular Modeling : This involves creating and manipulating 3D models of molecules to understand their structure and properties. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) : As previously discussed, QSAR models are used to predict the biological activity of compounds. numberanalytics.com

Pharmacophore Modeling : This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity.

Virtual Screening : This method uses computational techniques to screen large libraries of compounds to identify those that are most likely to bind to a biological target. nih.gov

Molecular Docking and Interaction Predictions

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. nih.govopenaccessjournals.com This method is instrumental in understanding drug-receptor interactions at an atomic level. youtube.com

The process of molecular docking involves:

Defining the Target and Ligand : The 3D structures of the biological target and the ligand (e.g., a derivative of this compound) are obtained, often from experimental data like X-ray crystallography or through homology modeling. nih.gov

Sampling Conformations : The docking algorithm explores various possible conformations and orientations of the ligand within the binding site of the target. nih.gov

Scoring : A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly. nih.govyoutube.com The score is an approximation of the free energy of binding.

Molecular docking can provide valuable insights into:

The likely binding mode of a compound. nih.gov

The key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

The prediction of binding affinity, which can help in prioritizing compounds for synthesis and testing. researchgate.net

For derivatives of this compound, molecular docking can be used to predict how modifications to the molecule will affect its binding to a specific biological target, thereby guiding the rational design of more potent and selective compounds. researchgate.net

Conclusion and Future Perspectives in the Research of 4 2 Chloroethyl Benzaldehyde

Summary of Key Research Findings and Methodological Advancements

Research into 4-(2-Chloroethyl)benzaldehyde and its closely related analogue, 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde, has established them as versatile intermediates in organic synthesis. The presence of the reactive chloroethyl and aldehyde functionalities allows for a wide range of chemical transformations. Key findings show that this compound is a valuable precursor for synthesizing a variety of heterocyclic compounds, Schiff bases, hydrazones, and chalcones. smolecule.comacgpubs.orgsathyabama.ac.in Many of these derivatives have been investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

Methodologically, the synthesis of derivatives has advanced significantly. Traditional approaches often rely on condensation reactions, such as the Claisen-Schmidt condensation for chalcones or reactions with hydrazine (B178648) derivatives to form hydrazones. smolecule.comsathyabama.ac.in For instance, the synthesis of a hydrazone derivative by reacting 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde with 4-aminoantipyrine (B1666024) proceeds efficiently in ethanol (B145695) at room temperature. sathyabama.ac.in

More recent advancements focus on green and sustainable chemistry. rjpn.org Studies on analogous structures have demonstrated the successful use of microwave-assisted synthesis, ultrasound, and mechanochemical reactions to produce derivatives in high yields with significantly reduced reaction times compared to conventional heating methods. mdpi.com The use of ionic liquids as green solvents and catalysts has also proven effective for synthesizing benzimidazole (B57391) derivatives from benzaldehydes, eliminating the need for toxic metal catalysts. jsynthchem.com

The table below summarizes a comparison of different synthesis methods for producing benzaldehyde (B42025) derivatives, highlighting the trend towards more sustainable practices.

MethodTypical ConditionsKey AdvantagesReference
Conventional Synthesis (Reflux)Solvent (e.g., Acetonitrile), Base (e.g., K₂CO₃), Reflux for 5+ hoursWell-established, reliable mdpi.com
Microwave-Assisted SynthesisSolvent, Base, Microwave irradiation for ~2 hoursReduced reaction time, energy efficient mdpi.com
Ultrasound-Assisted SynthesisSolvent, Base, SonicationImproved yields, shorter reaction times mdpi.com
Mechanochemical ReactionGrinding of reactants, often solvent-freeEnvironmentally friendly (solvent-free), rapid mdpi.com
Ionic Liquid-Based SynthesisIonic liquid as solvent and catalyst, 120°C for ~3 hoursEliminates need for metal catalysts, high yield, easy product isolation jsynthchem.com

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the extensive synthesis of its derivatives, there are significant knowledge gaps concerning the parent compound, this compound. Its specific biological activities and mechanisms of action are not as well-documented as those of its more complex derivatives. The full scope of its reactivity, particularly in the context of modern catalytic systems, remains to be explored.

Emerging research avenues are moving beyond purely pharmaceutical applications and into the realm of materials science. One promising area is the use of this compound in the synthesis of novel polymers and functional materials. researchgate.netunife.it For example, it has been used to create chitosan-based Schiff bases, which are biopolymers with enhanced antimicrobial activity and solubility compared to unmodified chitosan (B1678972). researchgate.netunife.it The ability of these modified biopolymers to form π-complexes with metal ions or to be converted into vinyl derivatives for further polymerization opens up new possibilities for creating advanced materials.

Another emerging field is the design of sensor molecules. The benzaldehyde moiety is a key component in creating fluorescent probes, and derivatives of similar structures have been developed for the selective detection of metal ions. Further research could focus on designing specific sensors based on the this compound scaffold.

Future Directions in Sustainable Synthesis and Mechanistic Understanding

The future of synthesizing this compound and its derivatives lies in the continued development of sustainable and green chemistry approaches. rjpn.org While progress has been made with microwave and solvent-free methods, further optimization is needed. mdpi.com This includes the exploration of biocatalysis and the use of cheaper, more environmentally benign catalysts like β-cyclodextrin or ZnO nanoparticles, which have been shown to promote reactions under mild conditions. mdpi.comacs.org The development of one-pot, multi-step syntheses using flow chemistry could also offer a more efficient and scalable route to complex derivatives. acs.orgacs.org

A deeper mechanistic understanding of its reactions is also required. The chloroethyl group is known to undergo nucleophilic substitution, while the aldehyde is reactive toward condensation, oxidation, and reduction. Future research should employ a combination of experimental and computational methods, such as Density Functional Theory (DFT), to elucidate reaction pathways. researchgate.net Such studies can clarify the interplay between the two functional groups, predict the most likely sites for reaction, and help in the rational design of new synthetic strategies. Understanding the precise mechanism of C-H activation on the benzaldehyde ring, for example, could unlock novel ways to functionalize the molecule. acs.org

Potential for Novel Molecular Design and Application in Advanced Organic Materials

The unique bifunctional nature of this compound makes it an ideal building block for novel molecular design. Its aldehyde group provides a convenient handle for post-synthetic modification, a strategy that has been successfully employed in creating functional porous organic polymers (POPs). rsc.org By incorporating aldehyde functionalities into a polymer framework, it becomes possible to graft on other molecules, such as amines, to tailor the material's properties for specific applications like CO₂ capture. rsc.org

This concept can be expanded to design a new generation of advanced organic materials. Future work could focus on using this compound to create:

Functional Polymers: Synthesis of polymers with pendant chloroethyl groups that can be further modified to introduce specific functionalities, leading to materials with tailored optical, electronic, or self-healing properties.

Photoluminescent Materials: The benzaldehyde core is part of many dye and pigment structures. mdpi.com By creating extended conjugated systems through reactions at the aldehyde group, it may be possible to develop new organic materials with light-emitting properties for use in OLEDs or as fluorescent sensors.

Cross-linking Agents: The ability of the chloroethyl group to react with nucleophiles makes the molecule a potential candidate for use as a cross-linking agent in polymer chemistry, creating more robust and stable material networks.

The combination of its established synthetic versatility and the potential for its incorporation into larger, more complex systems ensures that this compound will remain a compound of significant interest for future research in both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Chloroethyl)benzaldehyde, and how can reaction conditions influence yield?

  • Methodological Answer : A typical approach involves alkylation of benzaldehyde derivatives with 2-chloroethyl groups. For example, alkylation of p-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine in DMF produces analogs like 4-(2-piperidinylethoxy)benzaldehyde . Reaction optimization (e.g., solvent choice, temperature) is critical: DMF is often used as a polar aprotic solvent to stabilize intermediates, while chlorinating agents like SOCl₂ or PCl₃ may enhance electrophilicity . Yield improvements (e.g., 58% in related syntheses) require careful control of stoichiometry and exclusion of moisture .

Q. How is this compound characterized analytically, and which techniques are most reliable?

  • Methodological Answer : Standard characterization includes TLC for purity, FT-IR for aldehyde (C=O stretch ~1700 cm⁻¹) and chloroethyl (C-Cl ~550–750 cm⁻¹) groups, and ¹H NMR for aromatic protons (δ 7.8–8.2 ppm) and chloroethyl chains (δ 3.6–4.0 ppm for CH₂Cl) . Elemental analysis confirms stoichiometry (e.g., C₉H₉ClO requires C 64.10%, H 5.38%, Cl 21.04%) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and light. Storage under inert gas (N₂/Ar) at 2–8°C in amber glass vials is recommended. Decomposition may release HCl, necessitating pH monitoring of solutions. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using advanced techniques?

  • Methodological Answer : X-ray crystallography is definitive for resolving stereochemical uncertainties. For example, dihedral angles between aromatic rings and chloroethyl chains (e.g., 78.31° in related dialdehydes) can be quantified . SC-XRD also identifies weak intermolecular interactions (e.g., CH-π, hydrogen bonds) that influence crystal packing .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving the 2-chloroethyl group?

  • Methodological Answer : The 2-chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using HPLC or in-situ NMR can track intermediate formation. For example, substitution with piperidine in DMF follows second-order kinetics, with steric hindrance at the β-carbon affecting reaction rates .

Q. How can researchers mitigate genotoxic risks when using this compound in drug synthesis?

  • Methodological Answer : The chloroethyl group is a potential genotoxin. Control strategies include:

  • Purification : HPLC with UV detection (λ = 254 nm) to monitor residual impurities below ICH Q3A/B thresholds (e.g., <1.5 mg/day) .
  • Derivatization : Converting the chloroethyl group to less reactive moieties (e.g., via hydrolysis to hydroxyethyl) before final API steps .

Q. What are the challenges in formulating this compound derivatives for in vivo studies?

  • Methodological Answer : Poor aqueous solubility (predicted logP ~2.1) necessitates formulation aids:

  • Cosolvents : Ethanol/PEG 400 mixtures improve solubility.
  • Nanoparticulate systems : Encapsulation in PLGA nanoparticles enhances bioavailability . Stability studies (e.g., 40°C/75% RH for 4 weeks) assess formulation robustness .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for chloroethylbenzaldehyde derivatives?

  • Methodological Answer : Yield variations (e.g., 58% vs. lower yields in analogous syntheses ) may arise from:

  • Reagent purity : Impurities in phosphorus oxychloride can reduce electrophilicity.
  • Workup protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. dichloromethane) impact isolated yields. Replicating conditions with strict anhydrous controls is advised .

Environmental and Safety Compliance

Q. What ecotoxicological assessments are required for this compound disposal?

  • Methodological Answer : The compound is classified as acutely toxic to aquatic life (GHS Category 2). Testing includes:

  • Daphnia magna LC₅₀ : 48-hour exposure assays.
  • Biodegradation : OECD 301F respirometry to assess persistence . Neutralization with NaOH before disposal reduces environmental hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.